Cas no 922908-70-1 (2-4-(benzenesulfonyl)butanamido-N-methylthiophene-3-carboxamide)

2-4-(Benzenesulfonyl)butanamido-N-methylthiophene-3-carboxamide is a specialized organic compound featuring a thiophene-carboxamide core modified with a benzenesulfonylbutanamido substituent. This structure imparts unique reactivity and potential applications in medicinal chemistry, particularly as an intermediate in the synthesis of bioactive molecules. The benzenesulfonyl group enhances electrophilic character, while the thiophene-carboxamide moiety offers versatility in further functionalization. Its well-defined molecular architecture ensures consistent performance in coupling reactions and other synthetic transformations. The compound's stability under standard conditions and high purity make it suitable for research applications requiring precise structural control. Its balanced lipophilicity and polarity may also facilitate pharmacokinetic optimization in drug discovery efforts.
2-4-(benzenesulfonyl)butanamido-N-methylthiophene-3-carboxamide structure
922908-70-1 structure
Product name:2-4-(benzenesulfonyl)butanamido-N-methylthiophene-3-carboxamide
CAS No:922908-70-1
MF:C16H18N2O4S2
MW:366.455121517181
CID:5497251

2-4-(benzenesulfonyl)butanamido-N-methylthiophene-3-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 2-[4-(benzenesulfonyl)butanoylamino]-N-methylthiophene-3-carboxamide
    • 2-4-(benzenesulfonyl)butanamido-N-methylthiophene-3-carboxamide
    • Inchi: 1S/C16H18N2O4S2/c1-17-15(20)13-9-10-23-16(13)18-14(19)8-5-11-24(21,22)12-6-3-2-4-7-12/h2-4,6-7,9-10H,5,8,11H2,1H3,(H,17,20)(H,18,19)
    • InChI Key: RRWYSCBHFHMSAC-UHFFFAOYSA-N
    • SMILES: C1(NC(=O)CCCS(C2=CC=CC=C2)(=O)=O)SC=CC=1C(NC)=O

2-4-(benzenesulfonyl)butanamido-N-methylthiophene-3-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2814-0582-4mg
2-[4-(benzenesulfonyl)butanamido]-N-methylthiophene-3-carboxamide
922908-70-1 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2814-0582-15mg
2-[4-(benzenesulfonyl)butanamido]-N-methylthiophene-3-carboxamide
922908-70-1 90%+
15mg
$89.0 2023-05-16
Life Chemicals
F2814-0582-2μmol
2-[4-(benzenesulfonyl)butanamido]-N-methylthiophene-3-carboxamide
922908-70-1 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2814-0582-75mg
2-[4-(benzenesulfonyl)butanamido]-N-methylthiophene-3-carboxamide
922908-70-1 90%+
75mg
$208.0 2023-05-16
Life Chemicals
F2814-0582-20μmol
2-[4-(benzenesulfonyl)butanamido]-N-methylthiophene-3-carboxamide
922908-70-1 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2814-0582-30mg
2-[4-(benzenesulfonyl)butanamido]-N-methylthiophene-3-carboxamide
922908-70-1 90%+
30mg
$119.0 2023-05-16
Life Chemicals
F2814-0582-2mg
2-[4-(benzenesulfonyl)butanamido]-N-methylthiophene-3-carboxamide
922908-70-1 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2814-0582-100mg
2-[4-(benzenesulfonyl)butanamido]-N-methylthiophene-3-carboxamide
922908-70-1 90%+
100mg
$248.0 2023-05-16
Life Chemicals
F2814-0582-1mg
2-[4-(benzenesulfonyl)butanamido]-N-methylthiophene-3-carboxamide
922908-70-1 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2814-0582-5mg
2-[4-(benzenesulfonyl)butanamido]-N-methylthiophene-3-carboxamide
922908-70-1 90%+
5mg
$69.0 2023-05-16

Additional information on 2-4-(benzenesulfonyl)butanamido-N-methylthiophene-3-carboxamide

Introduction to 2-4-(benzenesulfonyl)butanamido-N-methylthiophene-3-carboxamide (CAS No: 922908-70-1)

2-4-(benzenesulfonyl)butanamido-N-methylthiophene-3-carboxamide, identified by its CAS number 922908-70-1, is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of extensive study in medicinal chemistry. The structural features of this molecule, particularly the presence of both benzenesulfonyl and thiophene moieties, contribute to its unique chemical properties and potential therapeutic applications.

The benzenesulfonyl group is a well-known pharmacophore in drug design, often incorporated into molecules to enhance binding affinity and metabolic stability. In the context of 2-4-(benzenesulfonyl)butanamido-N-methylthiophene-3-carboxamide, this group likely plays a crucial role in modulating the compound's interactions with biological targets. The thiophene ring, on the other hand, is a heterocyclic aromatic structure that is frequently found in biologically active compounds. Its presence in this molecule suggests potential roles in influencing the compound's pharmacokinetic and pharmacodynamic properties.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to gain deeper insights into the structural and functional aspects of such compounds. These techniques have been instrumental in predicting the binding modes of 2-4-(benzenesulfonyl)butanamido-N-methylthiophene-3-carboxamide with various biological targets, including enzymes and receptors. Such studies have highlighted the compound's potential as a lead molecule for the development of novel therapeutic agents.

In addition to its structural significance, 2-4-(benzenesulfonyl)butanamido-N-methylthiophene-3-carboxamide has been explored in several preclinical studies for its potential pharmacological effects. Research indicates that this compound may exhibit inhibitory activity against certain enzymes and receptors involved in inflammatory and metabolic pathways. These findings are particularly intriguing given the growing interest in targeting these pathways for the treatment of chronic diseases such as diabetes and cardiovascular disorders.

The synthesis of 2-4-(benzenesulfonyl)butanamido-N-methylthiophene-3-carboxamide involves a series of well-established organic reactions, including sulfonylation, amide bond formation, and thiophene ring construction. The synthetic route has been optimized to ensure high yield and purity, which are critical for subsequent biological evaluation. Advanced synthetic methodologies, such as transition metal-catalyzed reactions and flow chemistry techniques, have been employed to enhance efficiency and scalability.

The biological evaluation of 2-4-(benzenesulfonyl)butanamido-N-methylthiophene-3-carboxamide has revealed several promising characteristics. In vitro assays have demonstrated its ability to inhibit specific enzymatic targets with high selectivity. Furthermore, preliminary in vivo studies suggest that the compound exhibits favorable pharmacokinetic properties, including good oral bioavailability and reasonable tissue distribution. These findings are encouraging for further development towards clinical applications.

The potential therapeutic applications of 2-4-(benzenesulfonyl)butanamido-N-methylthiophene-3-carboxamide are diverse and span multiple disease areas. Its inhibitory activity against key enzymes involved in inflammation suggests potential use in treating autoimmune diseases and chronic inflammatory conditions. Additionally, its effects on metabolic pathways make it a candidate for addressing metabolic disorders such as obesity and type 2 diabetes.

Ongoing research is focused on further elucidating the mechanisms of action of this compound and exploring its potential in combination therapies. By leveraging cutting-edge technologies such as CRISPR gene editing and high-throughput screening, researchers aim to identify new therapeutic targets and optimize the compound's efficacy. These efforts are expected to contribute significantly to the development of novel treatments for various human diseases.

The regulatory landscape for pharmaceutical compounds like 2-4-(benzenesulfonyl)butanamido-N-methylthiophene-3-carboxamide is stringent but well-established. Compliance with Good Manufacturing Practices (GMP) and rigorous safety testing is essential for ensuring the quality and efficacy of drug candidates. Regulatory agencies worldwide continue to update guidelines to accommodate new scientific advancements while maintaining high standards for drug safety and effectiveness.

In conclusion, 2-4-(benzenesulfonyl)butanamido-N-methylthiophene-3-carboxamide (CAS No: 922908-70-1) represents a promising candidate for further pharmaceutical development. Its unique structural features, combined with encouraging preclinical results, position it as a valuable asset in the search for novel therapeutic agents. As research continues to uncover new biological functions and synthetic strategies, this compound holds significant potential for addressing unmet medical needs across various disease areas.

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